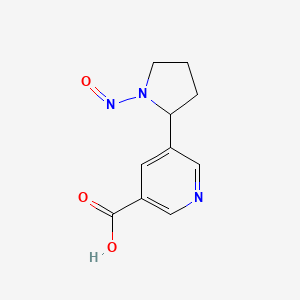

N'-Nitrosonornicotine-5-carboxylic Acid

Vue d'ensemble

Description

N’-Nitrosonornicotine-5-carboxylic Acid is a derivative of nicotine, a well-known alkaloid found in tobacco. This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties. The molecular formula of N’-Nitrosonornicotine-5-carboxylic Acid is C10H11N3O3, and it has a molecular weight of 221.21 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitrosation of nornicotine, which is a demethylated derivative of nicotine. The reaction conditions often require an acidic environment to facilitate the nitrosation process. Common reagents used in this synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production methods for N’-Nitrosonornicotine-5-carboxylic Acid are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of nitrosation and the use of large-scale chemical reactors would apply if industrial production were necessary.

Analyse Des Réactions Chimiques

Types of Reactions

N’-Nitrosonornicotine-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: This reaction can further oxidize the nitroso group to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Esters or amides.

Applications De Recherche Scientifique

Toxicological Research

Carcinogenic Properties

N'-Nitrosonornicotine-5-carboxylic Acid is classified as a potent carcinogen. Studies indicate that it plays a critical role in the induction of cancers associated with tobacco products, particularly in the lung, esophagus, and oral cavity. Research has shown that exposure to this compound can lead to significant tumor formation in animal models, reinforcing its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) .

Mechanism of Action

The mechanism through which this compound exerts its carcinogenic effects involves metabolic activation via cytochrome P450 enzymes. This process results in the formation of reactive intermediates that can bind to DNA, leading to mutagenic changes .

Cancer Research Applications

Biomarker Development

Research into this compound has facilitated the development of biomarkers for tobacco exposure and cancer risk assessment. For instance, urinary metabolites of N'-Nitrosonornicotine have been quantified in studies involving smokers and nicotine replacement therapy users, providing insights into endogenous nitrosation processes .

Case Study: Nicotine Patch Users

A study evaluated urinary levels of N'-Nitrosonornicotine in nicotine patch users who had ceased smoking. Results indicated that while levels decreased post-cessation, significant amounts remained detectable, suggesting ongoing exposure through metabolic pathways . This highlights the importance of monitoring N'-Nitrosonornicotine levels as potential indicators of cancer risk in tobacco cessation programs.

Analytical Chemistry Applications

Method Development

this compound is utilized in analytical method development for quality control in pharmaceuticals and food products. Its presence in tobacco products necessitates rigorous testing to ensure compliance with safety regulations concerning nitrosamine levels .

Quality Control Applications

Analytical methods involving this compound are crucial for assessing the safety of tobacco products and other consumables. Techniques such as high-performance liquid chromatography (HPLC) have been employed to quantify this compound effectively .

Data Table: Summary of Research Findings

| Application Area | Findings/Insights |

|---|---|

| Toxicology | Classified as Group 1 carcinogen; induces tumors in animal models. |

| Cancer Research | Biomarkers developed for assessing tobacco exposure; urinary metabolites monitored in cessation studies. |

| Analytical Chemistry | Utilized in method development for quality control; essential for regulatory compliance regarding nitrosamines. |

Mécanisme D'action

The mechanism of action of N’-Nitrosonornicotine-5-carboxylic Acid involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, and the pathways involved include alpha-hydroxylation and subsequent formation of DNA adducts .

Comparaison Avec Des Composés Similaires

Similar Compounds

N’-Nitrosonornicotine (NNN): Another nitrosamine derived from nicotine, known for its carcinogenic properties.

N-Nitrosopiperidine (NPIP): A nitrosamine with similar carcinogenic potential, often found in various consumer products.

Uniqueness

N’-Nitrosonornicotine-5-carboxylic Acid is unique due to its specific structure, which includes both a nitroso group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines like NNN and NPIP .

Activité Biologique

N'-Nitrosonornicotine-5-carboxylic Acid (NNNCA) is a derivative of N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine known for its carcinogenic properties. This article provides a comprehensive overview of the biological activity of NNNCA, focusing on its mechanisms of action, carcinogenic potential, and relevant research findings.

NNNCA is structurally related to NNN, a compound recognized for its role in tobacco-related cancers. The biological activity of NNNCA is primarily attributed to its metabolic activation by cytochrome P450 enzymes, which leads to the formation of reactive intermediates capable of binding to DNA. This binding results in the formation of DNA adducts, which are crucial in the initiation of carcinogenesis. The primary pathways involved include:

- 2′-Hydroxylation : This pathway is considered more mutagenic and carcinogenic.

- 5′-Hydroxylation : While prevalent in certain species, it is less mutagenic compared to the 2′ pathway.

The formation of DNA adducts such as pyridyloxobutyl (POB)-DNA and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts is a significant outcome of this metabolic process, leading to mutations if not repaired correctly .

The mechanism through which NNNCA exerts its biological effects involves several steps:

- Metabolic Activation : Cytochrome P450 enzymes catalyze the hydroxylation of NNNCA, producing reactive intermediates.

- DNA Interaction : These intermediates can alkylate DNA bases, leading to the formation of various adducts.

- Mutagenesis : The resultant DNA damage can lead to mutations during replication, contributing to tumorigenesis.

Carcinogenic Potential

Research has established that NNNCA possesses significant carcinogenic potential. Studies indicate that it can induce tumors in various laboratory animal models. The International Agency for Research on Cancer (IARC) has classified NNN as a Group 1 carcinogen, underscoring its relevance in cancer research .

Case Studies

- Animal Studies : In studies involving rats, exposure to NNN resulted in the development of tumors in multiple organs, including the esophagus and lungs. The tumors were associated with specific DNA adducts formed as a result of NNN metabolism.

- Human Relevance : Epidemiological studies have linked tobacco use with increased cancer risk, attributing part of this risk to nitrosamines like NNNCA. The presence of these compounds in tobacco products raises concerns regarding their impact on human health.

Data Table: Summary of Biological Activity Findings

Propriétés

IUPAC Name |

5-(1-nitrosopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWMJVSDDYACRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209006 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-27-3 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.